4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride
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Overview
Description
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is structurally related to phenylalkylamines and is often studied for its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,4-methylenedioxyphenylacetic acid.
Amidation: The carboxylic acid group is converted to an amide using ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anxiolytic and nootropic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride involves its interaction with specific molecular targets:
GABA Receptors: It acts as a GABA-mimetic, primarily at GABA(B) receptors, which are involved in inhibitory neurotransmission.
Calcium Channels: Binds to the α2-δ subunit of voltage-dependent calcium channels, affecting calcium ion flow and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
Phenibut: 4-Amino-3-phenylbutyric acid hydrochloride, known for its anxiolytic and nootropic effects.
Baclofen: A GABA(B) receptor agonist used as a muscle relaxant.
Methylone: 2-Methylamino-1-(3,4-methylenedioxyphenyl)propan-1-one, known for its psychoactive properties.
Uniqueness
4-Amino-2-(3,4-methylenedioxyphenyl)butyric acid hydrochloride is unique due to its specific structural features and the combination of its pharmacological effects. Its interaction with both GABA receptors and calcium channels sets it apart from other similar compounds.
Properties
CAS No. |
66859-45-8 |
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Molecular Formula |
C11H14ClNO4 |
Molecular Weight |
259.68 g/mol |
IUPAC Name |
[3-(1,3-benzodioxol-5-yl)-3-carboxypropyl]azanium;chloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-4-3-8(11(13)14)7-1-2-9-10(5-7)16-6-15-9;/h1-2,5,8H,3-4,6,12H2,(H,13,14);1H |
InChI Key |
KTNQKFIJYUQYFE-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CC[NH3+])C(=O)O.[Cl-] |
Origin of Product |
United States |
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